Ziritaxestat

Description

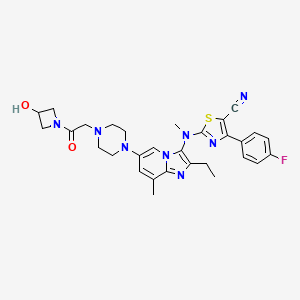

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQQVBGILUTQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33FN8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628260-79-6 | |

| Record name | Ziritaxestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziritaxestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIRITAXESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Lysophosphatidic Acid (LPA) in Ziritaxestat's Therapeutic Approach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziritaxestat (GLPG1690) is a potent and selective inhibitor of the enzyme autotaxin (ATX), which plays a crucial role in the synthesis of lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid implicated in a variety of cellular processes, including those central to the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the scientific rationale, mechanism of action, and clinical investigation of this compound, with a focus on the central role of the ATX-LPA signaling axis. While showing initial promise in early-phase clinical trials, this compound ultimately failed to demonstrate efficacy in Phase 3 studies, a journey that offers valuable insights for future drug development in this pathway. This document details the preclinical evidence, clinical trial data, and the experimental methodologies used to evaluate the therapeutic potential of targeting LPA through ATX inhibition with this compound.

Introduction: The Autotaxin-LPA Axis in Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to scarring and organ dysfunction. A key mediator in the development and progression of fibrosis is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.

Autotaxin (ATX) , a secreted lysophospholipase D, is the primary producer of extracellular LPA. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1] In pathological conditions such as IPF, ATX levels are elevated in the lungs.[2]

Lysophosphatidic Acid (LPA) is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6).[1] The activation of these receptors, particularly LPAR1, on various cell types, including fibroblasts, triggers a cascade of pro-fibrotic events:

-

Fibroblast recruitment, proliferation, and differentiation: LPA stimulates the migration of fibroblasts to the site of injury and their transformation into myofibroblasts, the primary cells responsible for excessive collagen deposition.

-

Vascular leak: LPA can increase the permeability of blood vessels, leading to the leakage of plasma components into the tissue, which can further promote inflammation and fibrosis.[3]

-

Inflammation: The ATX-LPA axis contributes to inflammatory processes by promoting the survival and activation of macrophages.[1]

Given the central role of this pathway in fibrosis, inhibiting ATX to reduce LPA production emerged as a promising therapeutic strategy.

This compound: A Selective Autotaxin Inhibitor

This compound (formerly GLPG1690) is an orally bioavailable small molecule developed as a potent and selective inhibitor of autotaxin.[4] Preclinical studies demonstrated its ability to reduce LPA levels and attenuate fibrosis in animal models, providing a strong rationale for its clinical development in fibrotic diseases.

Preclinical Evidence

In preclinical models of lung fibrosis, this compound demonstrated significant anti-fibrotic activity. In a bleomycin-induced lung fibrosis model in mice, administration of this compound led to a reduction in the severity of fibrosis.[4] These promising preclinical findings supported the progression of this compound into clinical trials for idiopathic pulmonary fibrosis (IPF).

Clinical Development of this compound in Idiopathic Pulmonary Fibrosis (IPF)

The clinical development of this compound for IPF involved a series of studies to evaluate its safety, pharmacokinetics, pharmacodynamics, and efficacy.

Phase 1 Studies in Healthy Volunteers

Phase 1 trials in healthy male volunteers established the safety and tolerability of single and multiple ascending oral doses of this compound.[5] The studies also demonstrated a favorable pharmacokinetic profile, with rapid absorption and elimination. A key pharmacodynamic finding was a dose-dependent reduction in plasma LPA levels, confirming target engagement.[5][6]

Phase 2a FLORA Trial

The FLORA trial was a randomized, double-blind, placebo-controlled Phase 2a study that provided the initial proof-of-concept for this compound in patients with IPF.[7][8]

Key Findings from the FLORA Trial:

-

Efficacy: Over 12 weeks, patients treated with 600 mg of this compound once daily showed a stabilization of forced vital capacity (FVC), a key measure of lung function, compared to a decline in the placebo group.[8][9]

-

Pharmacodynamics: Treatment with this compound resulted in a sustained and substantial reduction in plasma LPA C18:2 concentrations.[7]

-

Safety: this compound was generally well-tolerated, with a safety profile comparable to placebo.[7]

The positive results of the FLORA trial were encouraging and led to the initiation of a large-scale Phase 3 program.

Phase 3 ISABELA Program

The ISABELA program consisted of two identically designed, global, randomized, double-blind, placebo-controlled Phase 3 trials (ISABELA 1 and ISABELA 2) to evaluate the efficacy and safety of this compound in a large population of IPF patients.[10] Patients received either 200 mg or 600 mg of this compound, or placebo, once daily in addition to standard of care.

Disappointing Outcomes of the ISABELA Trials:

Contrary to the promising Phase 2a results, the ISABELA trials were terminated early for futility. The primary endpoint, the annual rate of FVC decline, was not met. There was no significant difference in FVC decline between the this compound groups and the placebo group.[10] Furthermore, all-cause mortality was numerically higher in the this compound arms compared to placebo.

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development of this compound.

Table 1: Pharmacokinetics of this compound in Healthy Male Volunteers (Single Ascending Doses) [5]

| Dose (mg) | Cmax (µg/mL, mean) | AUC0-inf (µg·h/mL, mean) | t1/2 (h, mean) |

| 20 | 0.09 | 0.501 | ~5 |

| 60 | 0.35 | 2.15 | ~5 |

| 150 | 1.12 | 7.96 | ~5 |

| 300 | 2.91 | 24.3 | ~5 |

| 600 | 6.84 | 63.8 | ~5 |

| 1000 | 12.5 | 119 | ~5 |

| 1500 | 19.01 | 168 | ~5 |

Table 2: Efficacy and Safety Outcomes from the Phase 2a FLORA Trial [7][8]

| Outcome | This compound (600 mg) (n=17) | Placebo (n=6) |

| Change in FVC at Week 12 (mL, mean) | +8 | -87 |

| Treatment-Emergent Adverse Events (%) | 65 | 67 |

| Serious Adverse Events (%) | 6 | 33 |

Table 3: Primary Efficacy Outcome from the Phase 3 ISABELA Trials (Annual Rate of FVC Decline, mL/year) [10]

| Trial | This compound (200 mg) (Least-Squares Mean) | This compound (600 mg) (Least-Squares Mean) | Placebo (Least-Squares Mean) |

| ISABELA 1 | -173.9 | -124.6 | -147.3 |

| ISABELA 2 | -174.9 | -173.8 | -176.6 |

Experimental Protocols

Autotaxin Activity Assay (Amplex Red Method)

This assay is a common method for measuring the lysophospholipase D (lysoPLD) activity of autotaxin.

Principle: The assay relies on a coupled enzymatic reaction. First, ATX hydrolyzes a substrate, such as lysophosphatidylcholine (LPC), to produce LPA and choline. The choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically. The intensity of the fluorescence is directly proportional to the amount of choline produced, and thus to the ATX activity.

Materials:

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂, MgCl₂, and NaCl)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing HRP, choline oxidase, and the Amplex Red reagent in the assay buffer.

-

Add the test compound (e.g., this compound) or vehicle control to the wells of the microplate.

-

Add the ATX enzyme to the wells.

-

Initiate the reaction by adding the LPC substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at regular intervals.

-

Calculate the rate of the reaction (increase in fluorescence over time) to determine ATX activity. The inhibitory effect of the test compound can be determined by comparing the reaction rate in the presence of the inhibitor to the control.

LPA Quantification in Plasma (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of different LPA species in biological samples.

Principle: This method involves the separation of different LPA species from other lipids and plasma components using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. An internal standard (a structurally similar but isotopically labeled LPA species) is added to the samples to correct for variations in sample preparation and instrument response.

Materials:

-

LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase analytical column

-

Solvents for mobile phase (e.g., methanol, water, acetonitrile, with additives like formic acid or ammonium hydroxide)

-

Internal standard (e.g., 17:0 LPA)

-

Plasma samples

-

Protein precipitation and lipid extraction solvents (e.g., methanol, chloroform, acidified butanol)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add the internal standard to each sample.

-

Precipitate proteins and extract lipids using a suitable solvent system (e.g., by adding cold methanol and centrifuging).

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the different LPA species using a gradient elution with the mobile phases. The gradient is designed to separate LPA species based on their acyl chain length and saturation.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored. This provides high selectivity and sensitivity.

-

The peak areas for each LPA species and the internal standard are integrated.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of LPA standards.

-

The concentration of each LPA species in the plasma samples is calculated by comparing the ratio of the peak area of the analyte to the peak area of the internal standard with the calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The ATX-LPA signaling pathway in fibrosis.

Caption: this compound's development and evaluation workflow.

Conclusion and Future Perspectives

The journey of this compound highlights the complexities of translating a promising preclinical hypothesis into a successful therapeutic. The potent and selective inhibition of autotaxin by this compound effectively reduced plasma LPA levels, confirming target engagement. The initial positive signals from the Phase 2a FLORA trial provided strong encouragement for this therapeutic approach in IPF.

However, the failure of the large-scale Phase 3 ISABELA trials to demonstrate a clinical benefit underscores the challenges in targeting the ATX-LPA axis for chronic fibrotic diseases. Several factors may have contributed to this outcome, including the complexity of the disease pathophysiology, the potential for redundant or alternative pro-fibrotic pathways, and the limitations of preclinical models in predicting clinical efficacy.

Despite the disappointing outcome for this compound, the extensive research and clinical data generated have significantly advanced our understanding of the role of LPA in fibrosis. The development of robust experimental protocols for measuring ATX activity and LPA levels will continue to be invaluable for future research in this area. The story of this compound serves as a critical case study for the scientific community, emphasizing the importance of rigorous clinical validation and providing valuable lessons for the development of novel anti-fibrotic therapies. Future efforts may focus on more targeted approaches within the LPA signaling cascade, combination therapies, or patient stratification strategies to identify populations most likely to respond to ATX-LPA pathway modulation.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. reports.glpg.com [reports.glpg.com]

- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 8. glpg.com [glpg.com]

- 9. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Evidence for Ziritaxestat in Systemic Sclerosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. A key pathway implicated in the pathogenesis of SSc is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. Ziritaxestat (GLPG1690) is a potent and selective small-molecule inhibitor of autotaxin. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in models of systemic sclerosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. While the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the role of the ATX-LPA pathway in fibrosis and for the development of future anti-fibrotic therapies.[1][2]

Core Mechanism of Action

This compound functions by inhibiting autotaxin, the primary enzyme responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4][5] LPA is a bioactive lipid mediator that signals through various G protein-coupled receptors to promote a range of cellular processes, including fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key drivers of fibrosis.[6] By blocking autotaxin, this compound reduces the levels of LPA, thereby mitigating its pro-fibrotic effects.[1]

Signaling Pathway

In Vitro Evidence

Inhibition of Autotaxin Activity

This compound has been shown to be a potent inhibitor of both human and mouse autotaxin.

| Enzyme Source | Inhibitor | IC50 (nmol/L) |

| Human ATX | This compound | 49.3[7] |

| Mouse ATX | This compound | 10.9[7] |

Effects on Fibroblast Activation

In Vivo Evidence: Bleomycin-Induced Scleroderma Model

The bleomycin-induced model is a widely used animal model to study skin and lung fibrosis, mimicking key aspects of systemic sclerosis.

Experimental Protocol: Bleomycin-Induced Dermal Fibrosis

-

Animal Model : C57BL/6 mice are typically used.

-

Induction of Fibrosis : Bleomycin is administered via daily subcutaneous injections at a specific site for a defined period (e.g., 28 days).[8]

-

Treatment : this compound is administered orally, often at doses of 10 and 30 mg/kg, either prophylactically (concurrent with bleomycin) or therapeutically (after the onset of fibrosis).[7]

-

Endpoints :

-

Skin Thickening : Measured using calipers or histological analysis of skin sections stained with Hematoxylin and Eosin (H&E).

-

Collagen Deposition : Quantified by hydroxyproline content analysis or visualized with Masson's trichrome staining of skin sections.

-

Myofibroblast Infiltration : Assessed by immunohistochemical staining for α-smooth muscle actin (α-SMA).

-

Plasma LPA Levels : Measured to confirm target engagement.[7]

-

Experimental Workflow

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. sclerodermanews.com [sclerodermanews.com]

- 3. glpg.com [glpg.com]

- 4. glpg.com [glpg.com]

- 5. glpg.com [glpg.com]

- 6. researchgate.net [researchgate.net]

- 7. Autotaxin inhibitor from Mitsubishi Tanabe Pharma demonstrates antifibrotic effects in systemic sclerosis models | BioWorld [bioworld.com]

- 8. Autotaxin Is Highly Expressed in Systemic Sclerosis (SSc) Skin, Mediates Dermal Fibrosis Via IL-6, and Is a Target for SSc Therapy - ACR Meeting Abstracts [acrabstracts.org]

Ziritaxestat (GLPG1690): A Technical Overview of Target Engagement and Biomarker Modulation in Early Clinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage clinical and preclinical data for Ziritaxestat (formerly GLPG1690), a selective inhibitor of the enzyme autotaxin (ATX). The focus is on its mechanism of action, target engagement, and the modulation of relevant biomarkers observed in foundational studies. While the later-stage clinical development of this compound in Idiopathic Pulmonary Fibrosis (IPF) did not demonstrate efficacy, the data from its early studies offer valuable insights into the pharmacology of ATX inhibition and its effects on the lysophosphatidic acid (LPA) signaling pathway.[1][2][3][4]

Core Mechanism: Targeting the Autotaxin-LPA Axis

This compound is a small-molecule, selective inhibitor of autotaxin (ATX).[3][5] ATX is a key enzyme, primarily responsible for the extracellular production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[3][6][7] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades involved in various cellular processes.[8]

In the context of fibrotic diseases like IPF, the ATX-LPA signaling axis is understood to be a significant pro-fibrotic mediator.[3][9] Elevated levels of ATX and LPA have been observed in patients with IPF.[3][9] The signaling pathway is implicated in fibroblast recruitment, activation, and survival, which are critical events in the development and progression of fibrosis.[10] this compound was developed to inhibit ATX, thereby reducing LPA production and mitigating these pro-fibrotic effects.[8] Interestingly, recent research suggests this compound's specific binding mode within the allosteric tunnel of ATX may be crucial for inhibiting its signaling functions, beyond just blocking catalytic activity.[6][11]

Target Engagement and Pharmacodynamics

The primary method for assessing this compound's target engagement in vivo was the measurement of plasma LPA levels, particularly the C18:2 species, which serves as a sensitive pharmacodynamic biomarker.[12][13]

Preclinical Activity

In preclinical models, this compound (GLPG1690) demonstrated potent inhibition of both human and mouse autotaxin.

| Table 1: Preclinical Inhibitory Potency of this compound | |

| Target | IC50 Range |

| Mouse and Human Autotaxin | 100 - 500 nM[14][15] |

Phase 1 Studies in Healthy Volunteers

The first-in-human studies (NCT02179502) were designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects. These trials involved single and multiple ascending oral doses.

The studies revealed that this compound was rapidly absorbed and demonstrated a dose-proportional increase in exposure.[12][14] Crucially, it showed a potent, concentration-dependent reduction of plasma LPA C18:2 levels. A maximum reduction of approximately 90% was observed, with a plateauing effect at plasma concentrations around 0.6 µg/mL.[12][14] At steady state, a continuous reduction of >60% in this biomarker was maintained over a 24-hour period.[14]

| Table 2: Summary of Phase 1 Pharmacokinetic and Pharmacodynamic Data | |

| Parameter | Observation |

| Absorption (tmax) | ~2 hours[12] |

| Elimination Half-life (t1/2) | ~5 hours[12][14] |

| Single Ascending Doses | 20, 60, 150, 300, 600, 1000, 1500 mg[12] |

| Multiple Ascending Doses | 150 mg BID; 600 mg QD; 1000 mg QD (for 14 days)[12] |

| Max LPA C18:2 Reduction | ~90% from baseline[5][14] |

| Sustained LPA C18:2 Reduction | >60% over 24 hours at steady state[14] |

| Safety | Well tolerated with no dose-limiting toxicity[12] |

Biomarker Modulation in Patient Populations

Following the promising results in healthy volunteers, this compound's effects were studied in patient populations, confirming target engagement and exploring modulation of downstream fibrosis-related biomarkers.

FLORA Phase 2a Study in IPF

The FLORA trial was an exploratory study in patients with Idiopathic Pulmonary Fibrosis. It confirmed that the level of target engagement observed in healthy volunteers was replicated in IPF patients, with a clear reduction in serum LPA18:2.[13]

| Table 3: Key Findings from the FLORA Phase 2a Trial (IPF) | |

| Study Design | Randomized, double-blind, placebo-controlled[13][16] |

| Duration | 12 weeks[13][16] |

| Population | 23 IPF patients (17 this compound, 6 Placebo)[13][16] |

| Target Engagement | Confirmed reduction of serum LPA18:2[13] |

| Primary Efficacy Endpoint | Change in Forced Vital Capacity (FVC) |

| FVC Result (Mean Change) | +8 mL with this compound vs. -87 mL with Placebo[13][16] |

| Safety | Generally well tolerated[13] |

NOVESA Phase 2a Study in Systemic Sclerosis (SSc)

The NOVESA trial in patients with early diffuse cutaneous Systemic Sclerosis (dcSSc) provided further evidence of target engagement and offered insights into the modulation of other fibrosis biomarkers.

| Table 4: Key Findings from the NOVESA Phase 2a Trial (dcSSc) | |

| Study Design | Randomized, double-blind, placebo-controlled[17] |

| Duration | 24 weeks[17] |

| Population | 33 dcSSc patients[7] |

| Target Engagement | Significant reduction in circulating LPA C18:2[17] |

| Primary Efficacy Endpoint | Change in modified Rodnan Skin Score (mRSS) at Week 24 |

| mRSS Result (Mean Change) | -8.9 with this compound vs. -6.0 with Placebo (p=0.0411)[17] |

| Biomarker Modulation | - Levels of multiple fibrosis biomarkers were stabilized or reduced in blood.[9][17]- Significant reduction (1.9-fold) of membrane-spanning 4-domains A4A RNA (M2 macrophage biomarker) in blood.[9]- No differential gene expression observed in skin biopsies.[9][17] |

| Safety | Generally well tolerated; no new safety signals emerged.[7][17] |

Experimental Protocols and Methodologies

Phase 1 First-in-Human Trial (NCT02179502)

-

Design: A randomized, double-blind, placebo-controlled study in healthy subjects.[12]

-

Part 1 (Single Ascending Dose): Subjects received single oral doses of this compound (20 mg to 1500 mg) or placebo.[12]

-

Part 2 (Multiple Ascending Dose): Subjects received this compound (150 mg twice daily, 600 mg once daily, or 1000 mg once daily) or placebo for 14 days.[12]

-

Assessments: Safety, tolerability, pharmacokinetics (plasma concentrations of this compound), and pharmacodynamics (plasma LPA C18:2 levels) were assessed at regular intervals.[12]

References

- 1. ISABELA Studies: Plasma Exposure and Target Engagement Do Not Explain the Lack of Efficacy of this compound in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. hcplive.com [hcplive.com]

- 5. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. glpg.com [glpg.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.eur.nl [pure.eur.nl]

- 10. atsjournals.org [atsjournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]

- 14. glpg.com [glpg.com]

- 15. Galapagos Presents Promising Pre-Clinical And Phase 1 Results With Autotaxin Inhibitor GLPG1690 At ERS - BioSpace [biospace.com]

- 16. GLPG1690 results in IPF published in The Lancet Respiratory Medicine and presented at ATS | santé log [santelog.com]

- 17. A 24-Week, Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Early Diffuse Cutaneous Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antifibrotic Properties of Ziritaxestat in Preclinical Research: A Technical Guide

Introduction

Ziritaxestat (GLPG1690) is an orally bioavailable, potent, and selective small-molecule inhibitor of the enzyme autotaxin (ATX).[1][2] In the landscape of antifibrotic drug development, this compound emerged as a promising therapeutic candidate, primarily for idiopathic pulmonary fibrosis (IPF).[3] Fibrotic diseases like IPF are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure.[4] The rationale for this compound's development was centered on targeting the well-implicated autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, a key driver of pro-fibrotic processes.[2][5]

Preclinical studies demonstrated notable antifibrotic efficacy, particularly in rodent models of lung fibrosis.[2][6] These promising early-stage results propelled this compound into clinical trials. However, its development for IPF was ultimately discontinued during Phase 3 trials (ISABELA 1 & 2) after an independent data monitoring committee concluded that the benefit-risk profile no longer supported continuing the program.[1][7] This outcome underscores the critical importance of thoroughly examining the preclinical data to understand the compound's biological activity and the complexities of translating preclinical efficacy to clinical success. This technical guide provides an in-depth overview of the preclinical investigation into this compound's antifibrotic properties, detailing its mechanism of action, key experimental findings, and the methodologies employed.

Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis

The primary mechanism by which this compound exerts its antifibrotic effects is through the competitive inhibition of autotaxin.[8] ATX is an extracellular enzyme, a lysophospholipase D, that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[6]

LPA is a bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPARs), particularly LPAR1.[6] The ATX-LPA-LPAR1 signaling axis is a central pathway in the pathogenesis of fibrosis for several reasons:

-

Elevated Levels in Disease: In patients with IPF, levels of both ATX and LPA are significantly elevated in bronchoalveolar lavage fluid (BALF) and plasma.[2][6]

-

Pro-fibrotic Cellular Responses: Activation of LPAR1 by LPA triggers multiple downstream cellular responses that contribute to the fibrotic cascade, including:

By inhibiting ATX, this compound effectively reduces the production of LPA, thereby dampening the pro-fibrotic signaling through LPARs and mitigating the downstream pathological processes.[8] Preclinical and early-phase clinical studies confirmed this target engagement, showing that this compound administration leads to a dose-dependent reduction in plasma LPA levels.[2][8][9]

Preclinical Efficacy in In Vivo Models

The primary preclinical evidence for this compound's antifibrotic activity comes from the bleomycin-induced lung fibrosis model in mice, a standard and widely used model for studying IPF.[1][2][6] In this model, intratracheal administration of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis that shares key pathological features with human IPF.

Studies demonstrated that oral administration of this compound in bleomycin-treated mice led to a significant reduction in the severity of lung fibrosis.[2] Key findings included the amelioration of lung fibrosis and reduced collagen deposition.[10] While specific quantitative data from the primary preclinical studies on this compound are not extensively detailed in publicly available reviews, the consistent positive outcomes in this model were foundational for its advancement into clinical trials.[1][2]

Quantitative Data from Preclinical Studies

The following table summarizes the available quantitative data regarding this compound's potency and its effects in preclinical models.

| Parameter | Species / System | Value / Observation | Reference |

| In Vitro Potency | Human ATX Enzyme Assay | IC50: 49.3 nmol/L | [10] |

| Target Engagement | Rat | Reduced LPA C18:2 plasma concentrations | [2] |

| In Vivo Efficacy | Bleomycin-induced lung fibrosis model (mouse) | Reduced severity of fibrosis and collagen deposition | [2][6][10] |

| P-glycoprotein (P-gp) Inhibition | Rat model | Potent inhibitor of P-gp (single-digit micromolar IC50 values) | |

| Drug-Drug Interaction | Rat model | Significantly increased nintedanib exposure when co-administered |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key in vivo and in vitro experiments used to evaluate the antifibrotic properties of compounds like this compound.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model

This model assesses the efficacy of an antifibrotic agent in the context of lung injury and subsequent fibrotic repair.

1. Animal Model:

-

Species: Male C57BL/6 mice, typically 8-12 weeks old.

2. Induction of Fibrosis:

-

Mice are anesthetized.

-

A single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline is administered via orotracheal or intratracheal instillation to induce lung injury.

-

Control (sham) animals receive an equivalent volume of sterile saline.

3. Drug Administration:

-

Treatment Group: this compound is administered, typically via oral gavage, once or twice daily. Dosing usually starts on the same day as bleomycin administration (prophylactic regimen) or after a delay of several days (therapeutic regimen).

-

Vehicle Control Group: A group of bleomycin-treated mice receives the vehicle solution (the formulation used to dissolve this compound) on the same schedule as the treatment group.

4. Study Duration and Endpoints:

-

Animals are monitored for a period of 14 to 28 days.

-

At the end of the study, mice are euthanized, and lung tissues are collected for analysis.

-

Primary Endpoints:

-

Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for fibrosis severity using the semi-quantitative Ashcroft scoring system.

-

Collagen Content: The total lung collagen content is quantified by measuring hydroxyproline levels, a key amino acid component of collagen.

-

-

Secondary Endpoints:

-

Analysis of BALF for inflammatory cell counts and cytokine levels.

-

Gene expression analysis (qRT-PCR) of pro-fibrotic markers (e.g., Col1a1, Acta2 for α-SMA, Tgfb1) in lung tissue homogenates.

-

References

- 1. reports.glpg.com [reports.glpg.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Strategies and Endpoints of Antifibrotic Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publires.unicatt.it [publires.unicatt.it]

- 6. pure.eur.nl [pure.eur.nl]

- 7. researchgate.net [researchgate.net]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 9. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (GLPG1690) / Galapagos, Gilead [delta.larvol.com]

Methodological & Application

Methods for Assessing Ziritaxestat Efficacy in Bleomycin-Induced Lung Injury: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive and irreversible scarring of the lung tissue, leading to a decline in lung function and ultimately respiratory failure.[1] The bleomycin-induced lung injury model in rodents is a widely utilized preclinical model that recapitulates many of the key pathological features of IPF, including inflammation, fibrosis, and excessive extracellular matrix deposition.[1][2] This model is instrumental in the evaluation of novel therapeutic agents for pulmonary fibrosis.

Ziritaxestat (GLPG1690) is a selective inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[3][4] LPA is a pro-fibrotic signaling molecule that is upregulated in patients with IPF.[3] By inhibiting ATX, this compound reduces LPA levels, thereby mitigating pro-fibrotic signaling.[3][4] Although this compound showed promise in early clinical trials, the large Phase 3 ISABELA trials were discontinued due to a lack of efficacy and safety concerns. Nevertheless, the study of this compound and its mechanism of action in preclinical models like the bleomycin-induced lung injury model remains valuable for understanding the ATX-LPA signaling axis in pulmonary fibrosis.

These application notes provide detailed protocols for assessing the efficacy of this compound in the bleomycin-induced lung injury model, covering histological and biochemical endpoints.

Signaling Pathway of this compound

Caption: this compound inhibits autotaxin (ATX), preventing the conversion of LPC to LPA.

Experimental Workflow

Caption: Workflow for assessing this compound in bleomycin-induced lung injury.

Experimental Protocols

Bleomycin-Induced Lung Injury Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[1][2][5]

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)[2]

-

Bleomycin sulfate

-

Sterile saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Animal intubation platform

-

Microsprayer or equivalent device for intratracheal instillation[1]

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Anesthetize the mouse using the chosen anesthetic.

-

Place the anesthetized mouse in a supine position on the intubation platform.

-

Visualize the trachea and carefully insert the microsprayer.

-

Administer a single dose of bleomycin (typically 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline.[1][6] The control group should receive 50 µL of sterile saline only.[5]

-

Hold the mouse in an upright position for a few seconds to ensure the distribution of the solution in the lungs.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

Administer this compound or vehicle according to the study design (prophylactic or therapeutic regimen).

-

Sacrifice the mice at a predetermined time point (e.g., day 14 or 21 post-bleomycin administration) for sample collection.[6]

Histological Assessment of Pulmonary Fibrosis

a) Masson's Trichrome Staining

This staining technique is used to visualize collagen fibers in lung tissue sections.[7][8][9]

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue sections (4-5 µm)

-

Bouin's solution

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic-phosphotungstic acid solution

-

Aniline blue solution

-

1% acetic acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the lung tissue sections.

-

Mordant the sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[9]

-

Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.[9]

-

Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[9]

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[9]

-

Counterstain with aniline blue solution for 5-10 minutes to stain collagen fibers blue.[9]

-

Differentiate in 1% acetic acid solution for 2-5 minutes.[10]

-

Dehydrate the sections through an ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

b) Ashcroft Scoring

The Ashcroft score is a semi-quantitative method used to grade the severity of pulmonary fibrosis in histological sections.[6][11][12][13]

Procedure:

-

Examine the Masson's trichrome-stained lung sections under a microscope.

-

Assign a score from 0 to 8 to multiple fields of view based on the following criteria:

-

Grade 0: Normal lung.

-

Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.

-

Grade 2-3: Moderate thickening of walls without obvious damage to lung architecture.

-

Grade 4-5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.

-

Grade 6-7: Severe distortion of structure and large fibrous areas; honeycomb-like changes.

-

Grade 8: Total fibrous obliteration of the field.

-

-

Calculate the mean score for each lung section.

Quantification of Lung Collagen Content (Hydroxyproline Assay)

This assay measures the total collagen content in lung tissue by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.[14][15]

Materials:

-

Lung tissue homogenates

-

10 N NaOH

-

Hydroxyproline standards

-

Oxidation buffer

-

Chloramine-T reagent

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Homogenize a known weight of lung tissue.

-

Hydrolyze the lung homogenate and collagen standards in 10 N NaOH at 120°C for 1 hour.[16]

-

Neutralize the samples.

-

Add Chloramine-T reagent to oxidize the hydroxyproline.

-

Incubate at room temperature.

-

Add Ehrlich's reagent and incubate at 65°C to develop the color.[16]

-

Cool the samples and measure the absorbance at 560 nm.[16]

-

Calculate the hydroxyproline concentration from the standard curve and express the results as µg of hydroxyproline per mg of lung tissue.

Analysis of Bronchoalveolar Lavage Fluid (BALF)

a) Cell Counts

Procedure:

-

Perform a bronchoalveolar lavage by instilling and retrieving sterile saline from the lungs.

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

b) Cytokine Analysis (ELISA)

This protocol provides a general procedure for quantifying pro-inflammatory and pro-fibrotic cytokines in BALF using a sandwich ELISA.

Materials:

-

BALF supernatant

-

ELISA kits for specific cytokines (e.g., TGF-β1, TNF-α, IL-6)

-

96-well ELISA plates pre-coated with capture antibody

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Plate reader

Procedure:

-

Add standards and BALF samples to the wells of the pre-coated ELISA plate.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plate.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate.

-

Add TMB substrate to develop the color.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm.[17]

-

Calculate the cytokine concentrations from the standard curve.

Data Presentation

Table 1: Histological Assessment of Pulmonary Fibrosis

| Treatment Group | n | Ashcroft Score (mean ± SEM) |

| Vehicle Control | 8 | |

| Bleomycin + Vehicle | 8 | |

| Bleomycin + this compound (Low Dose) | 8 | |

| Bleomycin + this compound (High Dose) | 8 |

Table 2: Lung Collagen Content

| Treatment Group | n | Hydroxyproline (µg/mg lung tissue; mean ± SEM) |

| Vehicle Control | 8 | |

| Bleomycin + Vehicle | 8 | |

| Bleomycin + this compound (Low Dose) | 8 | |

| Bleomycin + this compound (High Dose) | 8 |

Table 3: BALF Inflammatory Cell Infiltration

| Treatment Group | n | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |

| Vehicle Control | 8 | ||||

| Bleomycin + Vehicle | 8 | ||||

| Bleomycin + this compound (Low Dose) | 8 | ||||

| Bleomycin + this compound (High Dose) | 8 |

Table 4: BALF Cytokine Levels

| Treatment Group | n | TGF-β1 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 8 | |||

| Bleomycin + Vehicle | 8 | |||

| Bleomycin + this compound (Low Dose) | 8 | |||

| Bleomycin + this compound (High Dose) | 8 |

References

- 1. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Autotaxin facilitates selective LPA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bleomycin-induced mouse pulmonary fibrosis model [bio-protocol.org]

- 6. atsjournals.org [atsjournals.org]

- 7. 2.5. Masson Trichrome Staining [bio-protocol.org]

- 8. ejmjih.com [ejmjih.com]

- 9. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]

- 12. Standardized quantification of pulmonary fibrosis in histological samples. | Semantic Scholar [semanticscholar.org]

- 13. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. ibl-international.com [ibl-international.com]

Application Notes and Protocols for Ziritaxestat Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Ziritaxestat stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to this protocol is crucial for ensuring the stability, and accurate concentration of this compound for use in preclinical and research applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 588.70 g/mol | [1][2][3] |

| Solubility in DMSO | 50 - 100 mg/mL (84.93 - 169.86 mM) | [2][4] |

| Appearance | Solid, White to off-white powder | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1][2] |

| Storage (Stock Solution in DMSO) | -80°C for up to 2 years, or -20°C for up to 1 year | [1][4] |

Experimental Protocol: Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in foil

-

Vortex mixer

-

Sonicator (optional, but recommended)[4]

-

Calibrated analytical balance

-

Micropipettes

-

Sterile, conical tubes for aliquots

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Preparation:

-

Bring the this compound powder and DMSO to room temperature before use. Moisture can reduce the solubility of this compound in DMSO[2].

-

Ensure all glassware and equipment are clean, dry, and sterile.

-

-

Weighing this compound:

-

On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 58.87 mg of this compound (Molecular Weight: 588.70 g/mol ).

-

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder into the sterile vial.

-

Add the calculated volume of fresh DMSO to the vial. For the 1 mL example, add 1 mL of DMSO.

-

Tightly cap the vial and vortex thoroughly for 2-3 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid in solubilization[4][5]. Sonicate in a water bath for 5-10 minutes, or until the solution is clear.

-

-

Aliquoting and Storage:

-

Once a clear solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile conical tubes. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound[1][4].

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For long-term storage, store the aliquots at -80°C for up to 2 years. For shorter-term storage, -20°C for up to 1 year is also acceptable[1][4].

-

Safety Precautions:

-

This compound is a research chemical. Handle with care and use appropriate PPE.

-

DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Caption: this compound inhibits Autotaxin (ATX), blocking the conversion of LPC to LPA.

Caption: A stepwise workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Measuring Lysophosphatidic Acid Levels Following Ziritaxestat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziritaxestat (GLPG1690) is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling phospholipid with diverse biological functions, including roles in fibrosis.[1][3] By inhibiting ATX, this compound reduces the levels of LPA, which is a critical pharmacodynamic marker for assessing the drug's target engagement and biological activity.[1][4] Accurate and reliable measurement of LPA levels in biological matrices, such as plasma, is therefore essential for the preclinical and clinical development of this compound and other ATX inhibitors.

These application notes provide detailed protocols for the quantification of LPA levels using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following table summarizes the reported effects of this compound on plasma LPA levels from clinical trials.

| Clinical Trial | Treatment Group | Dose | Duration | Analyte | Mean Change from Baseline | Reference |

| Phase 2a (FLORA) | This compound | 600 mg once daily | 12 weeks | LPA C18:2 | Consistently decreased | [5] |

| Phase 2a | This compound | Not specified | 12 weeks | Plasma LPA | Maximum reduction of ~90% | [4] |

| Phase 1 | This compound | Single and multiple ascending doses | Not specified | LPA | Dose-dependent drop | [6] |

| Phase 3 (ISABELA 1 & 2) | This compound | 200 mg and 600 mg once daily | 52 weeks | LPA C18:2 | Reduction comparable to healthy volunteers | [7] |

Visualizations

Signaling Pathway

Caption: Autotaxin-LPA Signaling Pathway Inhibition by this compound.

Experimental Workflow

Caption: Experimental Workflow for LPA Measurement in a Clinical Trial.

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical for accurate LPA measurement, as LPA levels can change ex vivo.

Materials:

-

EDTA-containing blood collection tubes

-

Refrigerated centrifuge

-

Pipettes and sterile, polypropylene tubes

-

Ice

Procedure:

-

Collect whole blood directly into EDTA-containing tubes.

-

Immediately place the tubes on ice to minimize enzymatic activity.[8]

-

Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[9]

-

Carefully collect the plasma supernatant without disturbing the buffy coat.

-

For immediate analysis, proceed to the extraction protocol. For storage, aliquot the plasma into polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[9]

Protocol 1: Quantification of LPA by LC-MS/MS

This method offers high specificity and allows for the quantification of different LPA species.

Materials:

-

Plasma samples

-

Internal standard (e.g., 17:0 LPA or a deuterated LPA standard)

-

Chloroform, Methanol, and Hydrochloric acid (HCl)

-

LC-MS/MS system with an ESI source

-

C18 reversed-phase HPLC column (e.g., Phenomenex Kinetex C18, 100x2.1mm, 2.6µm)[10]

-

Mobile Phase A: Methanol/water (75/25, v/v) with 0.5% formic acid and 5 mM ammonium formate[10]

-

Mobile Phase B: Methanol/water (99/0.5, v/v) with 0.5% formic acid and 5 mM ammonium formate[10]

Procedure:

1. Lipid Extraction (Bligh-Dyer Method): a. To a glass tube, add 100 µL of plasma. b. Add the internal standard. c. Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. d. Vortex thoroughly for 2 minutes. e. Add 125 µL of chloroform and vortex for 1 minute. f. Add 125 µL of 0.1 M HCl and vortex for 1 minute. g. Centrifuge at 1,000 x g for 10 minutes to separate the phases. h. Carefully collect the lower organic phase containing the lipids. i. Dry the lipid extract under a stream of nitrogen. j. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatography: i. Column: C18 reversed-phase column. ii. Flow rate: 0.5 mL/min.[10] iii. Injection volume: 5-10 µL. iv. Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the LPA species. b. Mass Spectrometry: i. Ionization mode: Negative Electrospray Ionization (ESI-). ii. Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for each LPA species and the internal standard. For example, a common product ion for many LPAs is m/z 153.[10] iii. Optimize instrument parameters (e.g., collision energy, declustering potential) for each LPA species.

3. Data Analysis: a. Integrate the peak areas for each LPA species and the internal standard. b. Calculate the ratio of the peak area of each LPA species to the peak area of the internal standard. c. Determine the concentration of each LPA species using a standard curve prepared with known concentrations of LPA standards.

Protocol 2: Quantification of LPA by Competitive ELISA

This method is a high-throughput alternative to LC-MS/MS for measuring total LPA levels.

Materials:

-

Commercially available LPA ELISA kit (e.g., from Abbexa, Echelon Biosciences, or Cloud-Clone Corp.).[4][11][12]

-

Plasma samples

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Pipettes, reagent reservoirs, and wash bottles.

Procedure (based on a typical competitive ELISA kit):

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting wash buffers, preparing a standard curve, and diluting detection reagents.

-

Assay Procedure: a. Add 50 µL of the prepared standards and samples to the appropriate wells of the LPA-coated microplate.[11][13] b. Immediately add 50 µL of the biotinylated anti-LPA antibody (Detection Reagent A) to each well.[11] c. Cover the plate and incubate for 1 hour at 37°C.[11] d. Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer.[11] e. Add 100 µL of Streptavidin-HRP (Detection Reagent B) to each well.[11] f. Cover the plate and incubate for 30 minutes at 37°C.[11] g. Aspirate and wash the plate five times with 1X Wash Buffer.[11] h. Add 90 µL of TMB Substrate to each well and incubate for 10-20 minutes at 37°C in the dark.[11] i. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[11]

-

Data Acquisition: a. Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance of each standard against its known concentration. b. The concentration of LPA in the samples is inversely proportional to the absorbance. c. Calculate the LPA concentration in the samples by interpolating their absorbance values from the standard curve.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. reports.glpg.com [reports.glpg.com]

- 3. pure.eur.nl [pure.eur.nl]

- 4. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 7. ISABELA Studies: Plasma Exposure and Target Engagement Do Not Explain the Lack of Efficacy of this compound in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Ziritaxestat in Combination with Pirfenidone or Nintedanib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the research and clinical findings on the use of ziritaxestat (GLPG1690), a selective autotaxin inhibitor, in combination with the standard-of-care antifibrotic agents, pirfenidone and nintedanib, for the treatment of idiopathic pulmonary fibrosis (IPF).

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1][2] While pirfenidone and nintedanib are approved treatments that slow disease progression, they do not halt or reverse the fibrotic process, and their use can be limited by adverse effects.[1][2] this compound was investigated as a novel therapeutic agent targeting the autotaxin-lysophosphatidic acid (LPA) signaling pathway, which is implicated in fibrosis.[1][3] The rationale for combining this compound with pirfenidone or nintedanib was to target different fibrotic pathways simultaneously, potentially leading to additive or synergistic effects. However, phase 3 clinical trials (ISABELA 1 and ISABELA 2) investigating these combinations were terminated early due to a lack of efficacy and an unfavorable benefit-risk profile.[1][2][4]

Data Presentation

The primary quantitative data available for the combination of this compound with pirfenidone or nintedanib comes from the identically designed ISABELA 1 and ISABELA 2 phase 3 clinical trials. These studies evaluated two doses of this compound (200 mg and 600 mg once daily) added to a standard-of-care regimen (pirfenidone or nintedanib) compared to placebo.[1][4]

Table 1: Primary Efficacy Endpoint in the ISABELA 1 and ISABELA 2 Trials [1][3]

| Trial | Treatment Group | Annual Rate of Decline in Forced Vital Capacity (FVC) (mL) |

| ISABELA 1 | This compound 600 mg + Standard of Care | -124.6 |

| This compound 200 mg + Standard of Care | -173.9 | |

| Placebo + Standard of Care | -147.3 | |

| ISABELA 2 | This compound 600 mg + Standard of Care | -173.8 |

| This compound 200 mg + Standard of Care | -174.9 | |

| Placebo + Standard of Care | -176.6 |

Table 2: All-Cause Mortality in the ISABELA 1 and ISABELA 2 Trials [1][3]

| Trial | Treatment Group | All-Cause Mortality (%) |

| ISABELA 1 | This compound 600 mg + Standard of Care | 8.0 |

| This compound 200 mg + Standard of Care | 4.6 | |

| Placebo + Standard of Care | 6.3 | |

| ISABELA 2 | This compound 600 mg + Standard of Care | 9.3 |

| This compound 200 mg + Standard of Care | 8.5 | |

| Placebo + Standard of Care | 4.7 |

Note: Preclinical data on the combination of this compound with pirfenidone or nintedanib, including potential synergistic or additive effects on fibrosis biomarkers, are not extensively available in published literature.

Experimental Protocols

The following is a generalized protocol based on the design of the ISABELA 1 and ISABELA 2 clinical trials.

Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Addition to Standard of Care in Subjects with Idiopathic Pulmonary Fibrosis (ISABELA 1 & 2).[5]

1. Study Objectives:

-

Primary: To evaluate the effect of this compound compared to placebo on the rate of decline of FVC in participants with IPF receiving standard of care.[4][5]

-

Secondary: To assess the effect of this compound on disease progression, time to first respiratory-related hospitalization, and health-related quality of life.[4][5]

2. Study Design:

-

Two identically designed, international, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][5]

-

Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[1][5]

3. Participant Population:

-

Adults (≥40 years old) with a confirmed diagnosis of IPF.

-

Willing to continue or initiate standard of care treatment with either pirfenidone or nintedanib.

4. Investigational Treatment Arms:

-

Arm 1: this compound 600 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

-

Arm 2: this compound 200 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

-

Arm 3: Placebo orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]

5. Study Procedures:

-

Screening: Confirmation of IPF diagnosis, assessment of eligibility criteria, and baseline measurements including pulmonary function tests (PFTs), and quality of life questionnaires.

-

Randomization: Eligible participants randomized to one of the three treatment arms.

-

Assessments:

-

PFTs (including FVC) performed at baseline and at regular intervals throughout the study.

-

Safety and tolerability monitored through recording of adverse events, clinical laboratory tests, and physical examinations.

-

Pharmacokinetic and pharmacodynamic assessments.[1]

-

6. Outcome Measures:

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by each drug and the experimental workflow of the ISABELA trials.

References

- 1. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rationale, design and objectives of two phase III, randomised, placebo-controlled studies of GLPG1690, a novel autotaxin inhibitor, in idiopathic pulmonary fibrosis (ISABELA 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ziritaxestat Phase 3 IPF Trials: A Technical Support Center on the Lack of Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the lack of efficacy observed in the Phase 3 clinical trials (ISABELA 1 and ISABELA 2) of Ziritaxestat for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The content is structured to address potential questions and experimental considerations for researchers working on similar therapeutic targets.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the this compound Phase 3 ISABELA trials?

A1: The primary outcome of the identically designed ISABELA 1 and 2 trials was the annual rate of decline in Forced Vital Capacity (FVC) at 52 weeks. This compound, at both 200 mg and 600 mg daily doses, did not show a statistically significant reduction in the rate of FVC decline compared to placebo.[1][2] The trials were terminated prematurely due to a lack of efficacy and safety concerns.[1][2][3]

Q2: Was the drug target, autotaxin, successfully engaged by this compound in the trials?

A2: Yes, pharmacodynamic assessments confirmed successful target engagement. This compound led to a maximum reduction of approximately 90% in plasma lysophosphatidic acid (LPA), the product of autotaxin activity.[1] A post-hoc analysis of the ISABELA studies concluded that the lack of efficacy was not attributable to insufficient drug exposure or inadequate target engagement.[4]

Q3: What were the key safety concerns that led to the termination of the trials?

A3: An independent data and safety monitoring committee recommended halting the trials due to an unfavorable benefit-risk profile.[2][3] This was driven by the lack of efficacy and a numerical increase in all-cause mortality in the this compound treatment arms, particularly in the 600 mg dose group, compared to placebo.[1][5][6]

Q4: The Phase 2a trial (FLORA) showed promising results. What might explain the discrepancy with the Phase 3 outcomes?

A4: The transition from promising Phase 2 results to Phase 3 failure in IPF is a recognized challenge in drug development.[4][7] Several factors could contribute to this, including:

-

"Regression to the truth": The positive results in the smaller, shorter Phase 2a study may have been a statistical anomaly rather than a true reflection of the drug's efficacy.[4][7]

-

Patient heterogeneity: The broader patient population in the larger Phase 3 trials may have included subgroups that were less responsive to autotaxin inhibition.

-

Complexity of IPF Pathogenesis: The autotaxin-LPA pathway may not be a dominant driver of disease progression in all IPF patients, or alternative pro-fibrotic pathways may have compensated for its inhibition.[4][8]

Q5: What are the implications of the this compound trial results for future research into autotaxin inhibitors for IPF?

A5: The ISABELA trial results suggest that potent inhibition of autotaxin and reduction of circulating LPA may not be sufficient to alter the course of established, progressive IPF. Future research in this area may need to consider:

-

Targeting patient subpopulations where the autotaxin-LPA axis is a key driver of fibrosis.

-

Investigating combination therapies that target multiple fibrotic pathways.

-

Developing more predictive preclinical models that better recapitulate the complexity of human IPF.[1][2]

Troubleshooting Guide for Related Experiments

This guide addresses potential issues researchers might encounter when investigating autotaxin inhibitors or other anti-fibrotic agents.

| Issue | Potential Cause | Troubleshooting Steps |

| Inconsistent Forced Vital Capacity (FVC) measurements in preclinical models or clinical settings. | - Improper spirometry technique. - Equipment variability or malfunction. - Lack of patient/subject cooperation or effort. | - Ensure standardized and validated protocols for FVC measurement are strictly followed. - Regularly calibrate and maintain spirometry equipment. - Provide thorough training for technicians and clear instructions to subjects. |

| Preclinical efficacy in animal models (e.g., bleomycin-induced fibrosis) does not translate to human clinical trials. | - Animal models may not fully recapitulate the chronic, progressive nature of human IPF. - The timing of therapeutic intervention in animal models is often prophylactic or early-stage, whereas human trials enroll patients with established disease. - Differences in drug metabolism and pharmacokinetics between species. | - Utilize multiple, complementary preclinical models. - Design preclinical studies that include therapeutic intervention in later-stage, established fibrosis. - Conduct thorough pharmacokinetic and pharmacodynamic studies in relevant species. |

| Successful target engagement (e.g., biomarker modulation) does not correlate with clinical benefit. | - The targeted pathway is not a critical driver of the disease in the broader patient population. - Redundant or compensatory biological pathways are activated. - The biomarker may not accurately reflect the drug's activity in the target tissue (e.g., plasma LPA vs. lung LPA). | - Investigate the role of the target pathway in different patient subgroups. - Explore potential compensatory mechanisms in preclinical models. - Whenever feasible, measure target engagement and downstream effects directly in the diseased tissue. |

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the ISABELA 1 and 2 trials.

| Parameter | Trial | This compound (600 mg) | This compound (200 mg) | Placebo |

| Annual Rate of FVC Decline (mL/year) | ISABELA 1 | -124.6 | -173.9 | -147.3 |

| ISABELA 2 | -173.8 | -174.9 | -176.6 | |

| All-Cause Mortality (%) | ISABELA 1 | 8.0 | 4.6 | 6.3 |

| ISABELA 2 | 9.3 | 8.5 | 4.7 |

Data sourced from Maher et al., JAMA, 2023.[1][2][3][5][6]

Experimental Protocols

While the specific, proprietary protocols for the ISABELA trials are not publicly available, the following outlines the standard methodologies for the key experiments conducted.

Measurement of Forced Vital Capacity (FVC)

Objective: To assess the change in lung function over time.

Methodology:

-

Equipment: Calibrated spirometer compliant with American Thoracic Society/European Respiratory Society (ATS/ERS) standards.

-

Procedure:

-

Patients are instructed to take a maximal deep breath in.

-

They then exhale as forcefully and completely as possible into the spirometer.

-

The maneuver is repeated at least three times to ensure reproducibility.

-

-

Quality Control: Each maneuver is assessed for acceptability and reproducibility based on ATS/ERS criteria (e.g., good start-of-test, no cough, satisfactory exhalation duration).

-

Data Analysis: The highest FVC value from the acceptable maneuvers is recorded. The annual rate of decline is calculated using a random coefficient regression model.

Pharmacodynamic Assessment: Measurement of Plasma Lysophosphatidic Acid (LPA)

Objective: To confirm target engagement of this compound by measuring the downstream product of autotaxin.

Methodology:

-

Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., pre-dose and post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of specific LPA species (e.g., LPA C18:2) are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The change from baseline in plasma LPA concentration is calculated to determine the percentage of inhibition.

Visualizations

Signaling Pathway of this compound's Intended Action

Caption: Intended mechanism of this compound in inhibiting the pro-fibrotic autotaxin-LPA pathway.

High-Level Experimental Workflow of the ISABELA Trials

Caption: Simplified workflow of the ISABELA Phase 3 clinical trials for this compound in IPF.

Logical Relationship of Trial Outcome

Caption: Logical flow from initial promise to the eventual discontinuation of this compound for IPF.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Missing nuts and bolts: Translating pulmonary fibrosis from preclinical murine models to human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. iris.unito.it [iris.unito.it]

- 6. This compound, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BLOG | Challenges and perspectives in the preclinical development of therapeutic agents against lung fibrosis [oncodesign-services.com]

- 8. Challenges for Clinical Drug Development in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Addressing Ziritaxestat's benefit-risk profile in clinical development

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ziritaxestat. The information is based on publicly available data from its clinical development program.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally available, selective small-molecule inhibitor of autotaxin (ATX).[1][2] Autotaxin is a secreted enzyme that functions as a lysophospholipase D, catalyzing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[3][4] LPA is a bioactive signaling lipid that mediates various cellular responses, including cell proliferation, migration, and survival, through G-protein coupled receptors (LPAR1-6).[3][4] In fibrotic diseases like idiopathic pulmonary fibrosis (IPF), ATX and LPA levels are often elevated, contributing to the pro-fibrotic environment.[5] By inhibiting autotaxin, this compound was developed to reduce LPA levels and thereby slow or halt tissue fibrosis.[5]